![molecular formula C11H17Cl2NO2 B6046692 4-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B6046692.png)

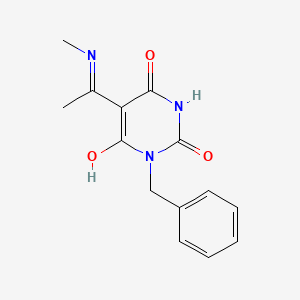

4-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-2,6-dimethylmorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-2,6-dimethylmorpholine” is a chemical compound with the molecular formula C9H13Cl2NO2 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring substituted at the 4-position with a carbonyl group linked to a 2,2-dichloro-1-methylcyclopropyl group .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 238.11102 . More detailed physical and chemical properties are not available in the sources I found.Safety and Hazards

While specific safety and hazard information for “4-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-2,6-dimethylmorpholine” is not available, it’s important to handle all chemicals with care and take appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary target of 4-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-2,6-dimethylmorpholine is the fungal cell membrane. This compound specifically inhibits the enzyme sterol 14α-demethylase (CYP51) , which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane . Ergosterol is analogous to cholesterol in mammalian cells and is vital for maintaining cell membrane integrity and function.

Mode of Action

By inhibiting sterol 14α-demethylase, the compound prevents the conversion of lanosterol to ergosterol. This disruption in ergosterol synthesis leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the cell membrane . The resulting changes compromise the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability and ultimately cell death.

Biochemical Pathways

The inhibition of sterol 14α-demethylase affects the ergosterol biosynthesis pathway . This pathway is critical for the production of ergosterol from lanosterol through a series of enzymatic reactions. The blockade of this pathway results in the accumulation of 14α-methylated sterols, which are toxic to the cell . The downstream effects include impaired membrane-bound enzyme activities, disrupted membrane structure, and increased susceptibility to environmental stresses.

Pharmacokinetics

The pharmacokinetic profile of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed when administered orally and exhibits good bioavailability . It is distributed widely in the body, with a high affinity for lipid-rich tissues. The metabolism primarily occurs in the liver, where it undergoes oxidative and conjugative reactions. The metabolites are then excreted via the kidneys and bile .

Result of Action

At the molecular level, the inhibition of ergosterol synthesis leads to the disruption of the fungal cell membrane. This results in increased membrane permeability, leakage of cellular contents, and eventual cell lysis . At the cellular level, the compound induces apoptosis and necrosis in fungal cells, effectively reducing the fungal load in infected tissues.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of this compound. The compound is most effective in slightly acidic to neutral pH environments, which are typical of fungal infection sites . High temperatures can enhance its activity but may also increase the rate of degradation. The presence of other antifungal agents can have synergistic or antagonistic effects on its efficacy .

: Information synthesized from various sources on the mechanism of action of similar compounds.

Propriétés

IUPAC Name |

(2,2-dichloro-1-methylcyclopropyl)-(2,6-dimethylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17Cl2NO2/c1-7-4-14(5-8(2)16-7)9(15)10(3)6-11(10,12)13/h7-8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWATYPRHYUNAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2(CC2(Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-N-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine](/img/structure/B6046615.png)

![1-(1-azocanyl)-3-[2-methoxy-5-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046621.png)

![4-[3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynyl]morpholine](/img/structure/B6046627.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B6046631.png)

![N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide](/img/structure/B6046636.png)

![2,3-dihydroxy-N,N'-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide](/img/structure/B6046639.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B6046658.png)

![1-[2-(4-chlorophenyl)ethyl]-N-(2-ethoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6046676.png)

![[4-[5-(1-Propan-2-yloxyethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanol](/img/structure/B6046710.png)

![2-[(5-butyl-5-cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)thio]acetamide](/img/structure/B6046716.png)

![N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-(3-pyridinyl)-2-propanamine](/img/structure/B6046730.png)